molecular formula C9H15F2NO2 B13337472 Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate

Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate

Cat. No.: B13337472
M. Wt: 207.22 g/mol
InChI Key: ZZKFYDPVAOEOIV-BQBZGAKWSA-N
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Description

Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of fluorine atoms at the 5,5-positions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the ester group to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

ethyl (1S,2S)-2-amino-5,5-difluorocyclohexane-1-carboxylate

InChI

InChI=1S/C9H15F2NO2/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6-7H,2-5,12H2,1H3/t6-,7-/m0/s1

InChI Key

ZZKFYDPVAOEOIV-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC(CC[C@@H]1N)(F)F

Canonical SMILES

CCOC(=O)C1CC(CCC1N)(F)F

Origin of Product

United States

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